Predicted Lipophilicity and Membrane Permeation Potential: 4,5-Dimethoxy Derivative Versus the Non-Methoxylated Analog
The 4,5-dimethoxy substitution on the target compound yields an ACD/LogP of 6.10, a TPSA of 86 Ų, and 1 Rule-of-Five violation, compared to a predicted lower lipophilicity and potentially different violation profile for the non-methoxylated analog Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate. This difference in LogP suggests altered membrane partitioning behavior.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) and Rule-of-Five compliance |
|---|---|
| Target Compound Data | ACD/LogP = 6.10; TPSA = 86 Ų; 1 Rule-of-Five violation (Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5-dimethoxybenzoate) |
| Comparator Or Baseline | Non-methoxylated analog (Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate) for inference; basis of comparison is class-level structural reasoning. |
| Quantified Difference | LogP difference is predicted but not numerically quantified; the target exhibits a higher predicted LogP and an additional H-bond acceptor, driving the Rule-of-Five penalty. |
| Conditions | In silico prediction using the ACD/Labs Percepta Platform v14.00 |
Why This Matters
The higher predicted LogP suggests that the dimethoxy derivative would exhibit stronger membrane partitioning than its non-methoxylated analog, potentially translating into improved cellular permeability or, conversely, increased metabolic liability, both of which are critical considerations in probe or lead selection when empirical data are absent.
